

Spectroscopic Profile of Luteolin-3',7-di-O-glucoside: A Technical Guide

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Compound of Interest					
Compound Name:	Luteolin-3',7-di-O-glucoside				
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Luteolin-3',7-di-O-glucoside**, a naturally occurring flavonoid glycoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed look into the structural elucidation of this compound.

Core Spectroscopic Data

The structural identity of **Luteolin-3',7-di-O-glucoside** is established through the combined application of ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, the connectivity of atoms, and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the 1 H and 13 C NMR chemical shifts for **Luteolin-3',7-di-O-glucoside**, assigned based on data for closely related compounds such as luteolin 7,3'-di-O- β -glucoside.[1]

Table 1: ¹H NMR Spectroscopic Data of **Luteolin-3',7-di-O-glucoside**[1]



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-3	~6.75	S	
H-6	~6.46	d	2.0
H-8	~6.82	d	2.0
H-2'	~7.43	d	2.0
H-5'	~6.89	d	8.0
H-6'	~7.46	dd	8.0, 2.0
H-1" (7-O-Glc)	5.08	d	7.5
H-1"' (3'-O-Glc)	5.01	d	7.6
Sugar Protons	3.15 - 3.73	m	
5-OH	12.99	S	-

Note: Chemical shifts are referenced to DMSO- d_6 and may vary slightly depending on the solvent and experimental conditions. Data is inferred from Luteolin 7,3'-di-O- β -glucoside.

Table 2: ¹³C NMR Spectroscopic Data of **Luteolin-3',7-di-O-glucoside**[2][3]



Carbon	Chemical Shift (δ) ppm
C-2	164.3
C-3	103.2
C-4	181.8
C-5	161.3
C-6	98.3
C-7	162.5
C-8	94.9
C-9	157.0
C-10	105.5
C-1'	121.7
C-2'	116.1
C-3'	145.7
C-4'	150.1
C-5'	117.3
C-6'	119.2
7-O-Glucoside	
C-1"	100.0
C-2"	73.2
C-3"	77.2
C-4"	69.6
C-5"	76.5
C-6"	60.6
3'-O-Glucoside	



C-1"	104.4
C-2""	74.5
C-3'''	77.9
C-4"	70.8
C-5"	76.8
C-6"	61.9

Note: Chemical shifts are referenced to DMSO-d₆. Assignments are based on data for Luteolin-7-O-glycosides and may require further 2D NMR analysis for unambiguous confirmation.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for Luteolin-3',7-di-O-glucoside

Technique	Ion Mode	Observed m/z	Molecular Formula	Note
HR-ESI-MS	Positive	603.1310 [M+Na] ⁺	C27H30O16	Corresponds to the sodium adduct of the molecule.[3]
LC-qToF-MS	Negative	609 [M-H] ⁻	C27H30O16	Represents the deprotonated molecule.[4]
MS/MS Fragmentation	Negative	447, 285	Key fragment ions correspond to the loss of one and two glucosyl moieties, respectively.[4]	



Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following sections outline the general experimental procedures for NMR and MS analysis of flavonoid glycosides.

NMR Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of the purified Luteolin-3',7-di-O-glucoside is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a Bruker AVANCE DRX-600, operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.[3]
- Data Acquisition:
 - ¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
 Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
 - 2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Timeof-Flight) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is



commonly used.[4]

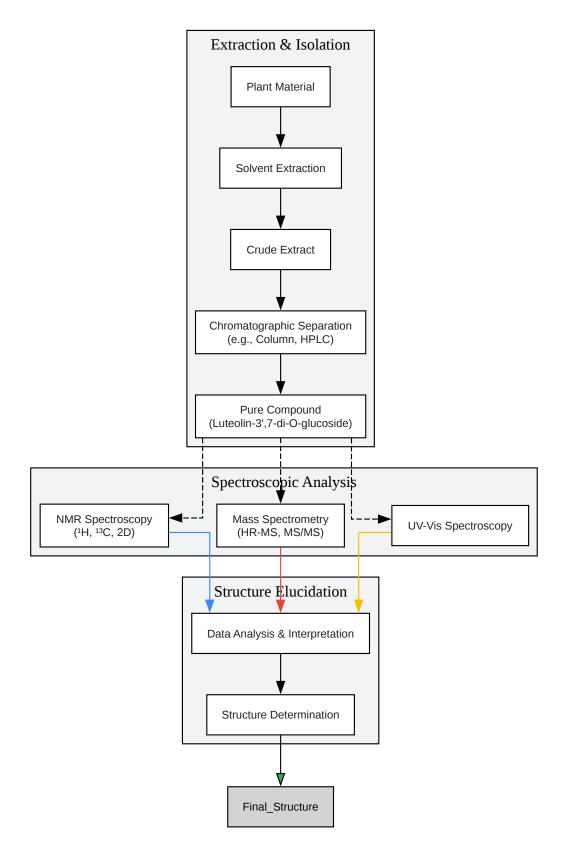
Data Acquisition:

- Ionization: Electrospray ionization (ESI) is the most common technique for analyzing flavonoid glycosides due to its soft ionization nature, which minimizes fragmentation of the parent molecule. Analysis is typically performed in both positive and negative ion modes to obtain comprehensive information.
- Full Scan MS: The instrument is first operated in full scan mode to determine the m/z of the molecular ion ([M+H]+, [M+Na]+, or [M-H]-).
- Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide insights into the structure of the aglycone and the nature and position of the sugar moieties.[4][5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Luteolin-3',7-di-O-glucoside** using spectroscopic methods.





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- To cite this document: BenchChem. [Spectroscopic Profile of Luteolin-3',7-di-O-glucoside: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b191750#spectroscopic-data-of-luteolin-3-7-di-o-glucoside-nmr-ms]

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